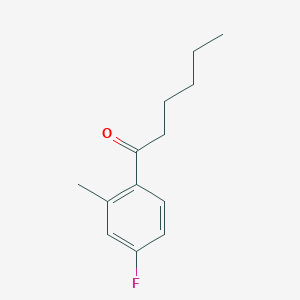

1-(4-Fluoro-2-methylphenyl)hexan-1-one

Description

1-(4-Fluoro-2-methylphenyl)hexan-1-one is a synthetic aryl alkyl ketone featuring a hexan-1-one backbone substituted with a 4-fluoro-2-methylphenyl group. This compound belongs to a broader class of cathinone derivatives and aryl ketones, which are of interest in medicinal chemistry, crystallography, and forensic toxicology due to their structural diversity and pharmacological properties. The fluorine atom at the para position and the methyl group at the ortho position on the phenyl ring influence its electronic, steric, and physicochemical characteristics, distinguishing it from analogs with different substituents or substitution patterns .

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-3-4-5-6-13(15)12-8-7-11(14)9-10(12)2/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMZUZAURQYTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)hexan-1-one typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable alkylating agent under controlled conditions. One common synthetic route includes the use of a Grignard reagent, such as hexylmagnesium bromide, which reacts with the benzaldehyde to form the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, and the reaction mixture is maintained at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically converts the hexanone chain into a carboxylic acid group.

Reduction: Reduction of the ketone group in this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)hexan-1-one has several scientific research applications, including:

Medicine: Although not widely used in clinical settings, the compound’s structural similarity to other psychoactive substances makes it a subject of interest in the development of new therapeutic agents for neurological disorders.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)hexan-1-one involves its interaction with monoamine transporters in the brain. The compound inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing psychoactive effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-(4-Fluoro-2-methylphenyl)hexan-1-one, highlighting substituent variations and their implications:

Key Observations:

- Steric Effects : The ortho-methyl group introduces steric hindrance, which may influence crystal packing (e.g., intermolecular interactions) or binding affinity in biological systems .

- Polarity : Hydroxyl-substituted derivatives (e.g., 1-(4-Hydroxyphenyl)hexan-1-one) exhibit higher polarity, affecting solubility and chromatographic behavior .

Physicochemical Properties

Limited direct data exist for the target compound, but trends from analogs suggest:

- Melting Points : Compounds with bulky substituents (e.g., iso-butyl in 2g from ) exhibit higher melting points (201°C) compared to linear alkyl chains (n-butyl: 142°C). The target compound’s ortho-CH3 may moderately elevate its melting point relative to 1-(4-Fluorophenyl)hexan-1-one .

- Hazard Profile : 1-(4-Fluorophenyl)hexan-1-one is classified as toxic (H301, H311, H331), suggesting similar hazards for the target compound due to structural similarity .

Spectroscopic and Crystallographic Data

- NMR Shifts : Fluorine atoms cause deshielding in nearby protons. For example, in 1-(4-Fluorophenyl)hexan-1-one, the para-F likely shifts aromatic protons downfield. The ortho-CH3 in the target compound may split signals due to coupling .

- Crystal Packing : In 4F-PHP (), intermolecular N-H⋯Br interactions dominate. The target compound’s CH3 group may disrupt such interactions, leading to distinct packing motifs .

Pharmacological and Regulatory Considerations

- Psychoactive Derivatives : α-PHP and MPHP are regulated due to stimulant effects. The target compound’s lack of a pyrrolidine group likely reduces psychoactivity, but its fluorinated structure may enhance metabolic stability .

- Synthetic Accessibility : Bromination methods () and Friedel-Crafts acylation are plausible routes for synthesizing fluorinated analogs, though steric effects from CH3 may require optimized conditions .

Biological Activity

1-(4-Fluoro-2-methylphenyl)hexan-1-one, a synthetic cathinone derivative, has garnered attention for its potential biological activities, particularly in the context of its psychoactive effects and interactions with various biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to a class of substances known as cathinones, which are structurally related to amphetamines. Its chemical structure is characterized by the presence of a hexanone chain linked to a fluorinated aromatic ring. This structural modification is believed to influence its pharmacological properties.

The biological activity of this compound primarily involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Research indicates that similar compounds in this class can inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft, which contributes to their stimulant effects.

Table 1: Comparison of Biological Activities of Cathinones

| Compound | DAT Inhibition | SERT Inhibition | Effects |

|---|---|---|---|

| This compound | Moderate | Low | Stimulant, euphoria |

| Mephedrone | High | Moderate | Euphoria, increased energy |

| Alpha-PVP | Very High | High | Euphoria, aggression |

| 4F-PVP | High | Moderate | Euphoria, altered perception |

Pharmacological Effects

The pharmacological effects of this compound include:

- Stimulation : Users report increased energy and alertness.

- Euphoria : The compound is associated with feelings of well-being and pleasure.

- Potential for Abuse : Like other cathinones, it has a high potential for abuse and dependence.

Case Study Summary

| Case ID | Symptoms Observed | Treatment Provided |

|---|---|---|

| CS001 | Agitation, tachycardia, hypertension | Sedation, IV fluids, monitoring |

| CS002 | Hallucinations, hyperthermia | Cooling measures, antipsychotics |

Research Findings

Recent studies have focused on understanding the toxicological profiles and metabolic pathways of synthetic cathinones like this compound. For instance:

- Metabolism : Preliminary findings suggest that cytochrome P450 enzymes play a significant role in the metabolism of this compound.

- Toxicity : Animal studies indicate potential neurotoxic effects at high doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.